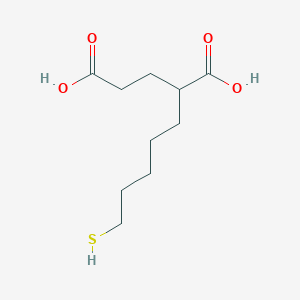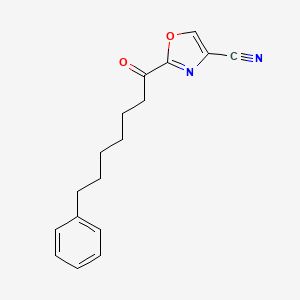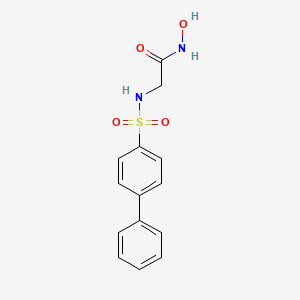
2-(7-Phenylheptanoyl)oxazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-fenilheptanoil)oxazol-5-carbonitrilo es un compuesto orgánico sintético conocido por sus posibles aplicaciones en química medicinal. Se caracteriza por la presencia de un anillo de oxazol, un grupo fenilo y un grupo carbonitrilo, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de 2-(7-fenilheptanoil)oxazol-5-carbonitrilo generalmente implica varios pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de oxazol: Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo fenilheptanoil: Este paso implica la acilación del anillo de oxazol utilizando un cloruro de fenilheptanoil en presencia de una base como la piridina.
Adición del grupo carbonitrilo:
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
2-(7-fenilheptanoil)oxazol-5-carbonitrilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los correspondientes derivados de oxazol.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado la formación de derivados de oxazol reducidos.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, donde el grupo carbonitrilo puede ser reemplazado por otros nucleófilos como aminas o alcoholes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano o tetrahidrofurano, y temperaturas de reacción que van desde la temperatura ambiente hasta las condiciones de reflujo. Los productos principales formados a partir de estas reacciones incluyen varios derivados de oxazol sustituidos.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales y catalizadores.
Biología: Se ha investigado su potencial como sonda bioquímica para estudiar la actividad enzimática y las interacciones proteicas.
Medicina: El compuesto ha mostrado promesa como inhibidor de la hidrolasa de amida de ácido graso (FAAH), una enzima involucrada en la degradación de los endocanabinoides.
Industria: Se utiliza en el desarrollo de nuevos polímeros y recubrimientos con propiedades mejoradas.
Mecanismo De Acción
El mecanismo de acción principal de 2-(7-fenilheptanoil)oxazol-5-carbonitrilo implica la inhibición de FAAH. Al inhibir esta enzima, el compuesto evita la descomposición de los endocanabinoides, lo que lleva a niveles aumentados de estas moléculas de señalización. Esto da como resultado una mayor activación de los receptores cannabinoides, que participan en la regulación del dolor, la inflamación y otros procesos fisiológicos .
Comparación Con Compuestos Similares
2-(7-fenilheptanoil)oxazol-5-carbonitrilo se puede comparar con otros inhibidores de FAAH, como:
PF-04457845: Un inhibidor de FAAH altamente potente y selectivo con aplicaciones similares en el manejo del dolor y la inflamación.
JNJ-42165279: Otro inhibidor de FAAH que se ha estudiado por su potencial en el tratamiento de los trastornos de ansiedad.
La singularidad de 2-(7-fenilheptanoil)oxazol-5-carbonitrilo radica en su estructura química específica, que proporciona propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otros inhibidores de FAAH.
Propiedades
Fórmula molecular |
C17H18N2O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-(7-phenylheptanoyl)-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C17H18N2O2/c18-12-15-13-19-17(21-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,13H,1-2,4,7-8,11H2 |
Clave InChI |
JOWNZAGZZQQDKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


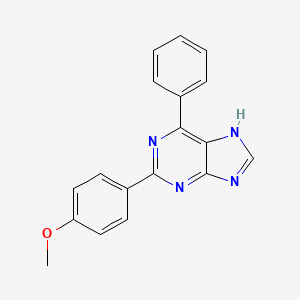
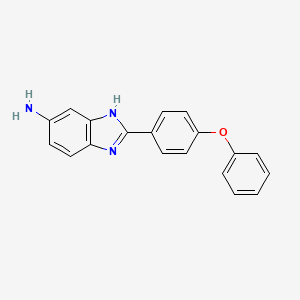


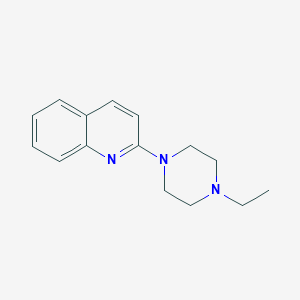
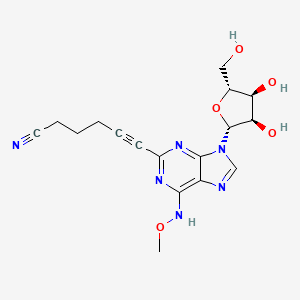
![2-(5-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10841064.png)
